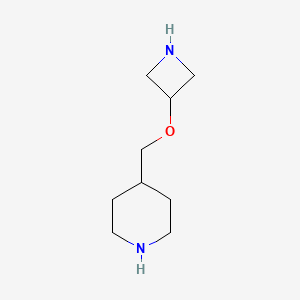
4-(Azetidin-3-yloxymethyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Azetidin-3-yloxymethyl)piperidine is a compound that features a piperidine ring substituted with an azetidine moiety Piperidine is a six-membered heterocycle containing one nitrogen atom, while azetidine is a four-membered ring with one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azetidin-3-yloxymethyl)piperidine can be achieved through multi-component reactions. One common method involves the reaction of piperidine derivatives with azetidine intermediates under controlled conditions. For example, a nucleophilic substitution reaction can be employed where the nucleophile reacts with a halogenated azetidine derivative in the presence of a base .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of commercially available reagents and solvents, along with optimized reaction conditions, allows for the efficient production of this compound on a large scale .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Azetidin-3-yloxymethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the azetidine moiety can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated azetidine derivatives, bases like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the azetidine moiety .
Aplicaciones Científicas De Investigación
4-(Azetidin-3-yloxymethyl)piperidine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(Azetidin-3-yloxymethyl)piperidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites. The compound can modulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in cell proliferation and apoptosis .
Comparación Con Compuestos Similares
Piperidine: A six-membered ring with one nitrogen atom, widely used in medicinal chemistry.
Azetidine: A four-membered ring with one nitrogen atom, known for its strained ring structure and reactivity.
Piperine: An alkaloid with a piperidine moiety, found in black pepper and known for its biological activities.
Uniqueness: 4-(Azetidin-3-yloxymethyl)piperidine is unique due to the combination of the piperidine and azetidine rings, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H18N2O |
|---|---|
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
4-(azetidin-3-yloxymethyl)piperidine |
InChI |
InChI=1S/C9H18N2O/c1-3-10-4-2-8(1)7-12-9-5-11-6-9/h8-11H,1-7H2 |
Clave InChI |
JCKXOEQGNFDGPO-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1COC2CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl (8Z)-2-oxo-4,6,7,9a-tetrahydro-3aH-[1,3,2]dioxathiolo[4,5-c]azocine-5-carboxylate](/img/structure/B13854171.png)
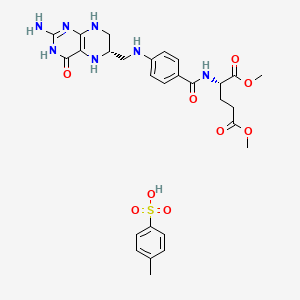
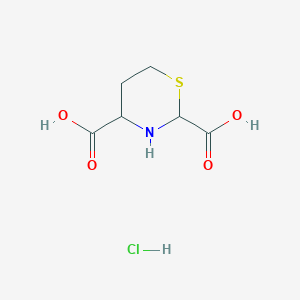
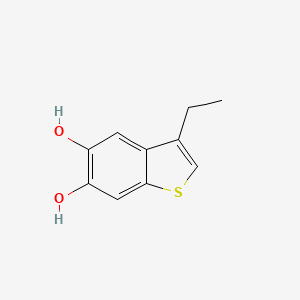

![N-[6-(Biotinamido)hexanoyl]-(R)-2-amino-2-carboxyethylmethanethiosulfonate](/img/structure/B13854205.png)
![(R)-7-(Hydroxymethyl)-7,8-dihydro-6H-dibenzo[b,d]oxocine-3,7,10,11-tetraol](/img/structure/B13854210.png)
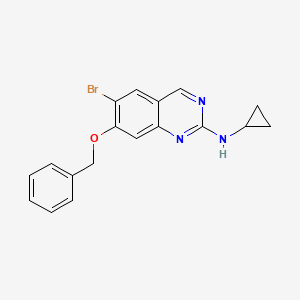
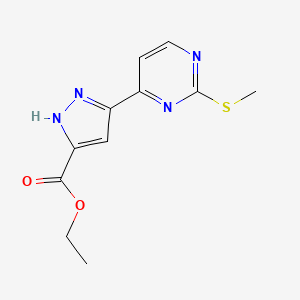
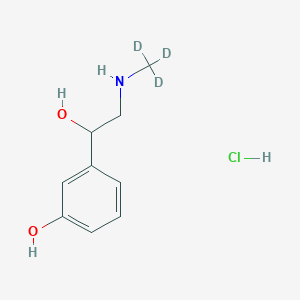


![1-(4-methoxy-phenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B13854248.png)
![7-(3,4-Dimethoxyphenyl)-5-methyl-2-[(4-methylpiperazin-1-yl)methyl]thieno[3,2-c]pyridin-4-one](/img/structure/B13854255.png)
